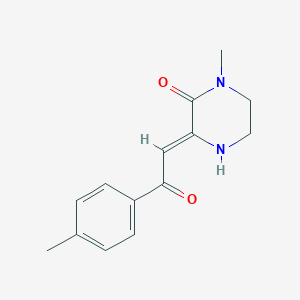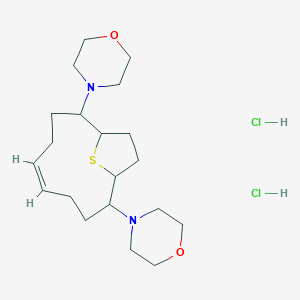
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride, also known as DMTMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride acts as a fluorescence probe by binding to metal ions and undergoing a conformational change that results in an increase in fluorescence intensity. The mechanism of action for its use as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to have no significant effect on cell viability or apoptosis in various cell lines. In addition, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has several advantages for use in lab experiments, including its high sensitivity and selectivity for metal ions, as well as its low toxicity. However, one limitation of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride is its relatively low photodynamic therapy efficacy compared to other photosensitizers.
Zukünftige Richtungen
For research involving 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride include the development of more efficient synthesis methods, the investigation of its potential as a theranostic agent for cancer treatment, and the exploration of its anti-inflammatory effects in vivo. Additionally, the use of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride as a probe for the detection of other analytes, such as biomolecules, is an area of potential future research.
Synthesemethoden
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride can be synthesized using various methods, including the reaction of 1,6-dibromohexane with 2,5-dimorpholinothiophene followed by dehydrohalogenation, or the reaction of 2,5-dimorpholinothiophene with 1,6-dibromo-2,5-dithiaundecane followed by dehydrohalogenation. These methods have been optimized to produce high yields of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride with high purity.
Wissenschaftliche Forschungsanwendungen
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been used as a precursor for the synthesis of other thiophene-containing compounds.
Eigenschaften
CAS-Nummer |
174198-14-2 |
|---|---|
Produktname |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
Molekularformel |
C20H36Cl2N2O2S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
4-[(5Z)-9-morpholin-4-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]morpholine;dihydrochloride |
InChI |
InChI=1S/C20H34N2O2S.2ClH/c1-2-4-6-18(22-11-15-24-16-12-22)20-8-7-19(25-20)17(5-3-1)21-9-13-23-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChI-Schlüssel |
COKHSQFFUNNTDY-UAIGNFCESA-N |
Isomerische SMILES |
C/1CC(C2CCC(S2)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Kanonische SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Synonyme |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
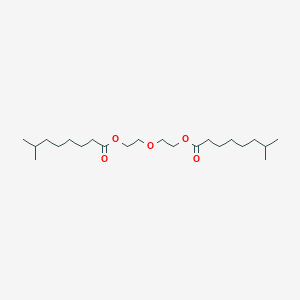
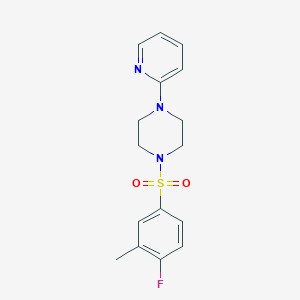

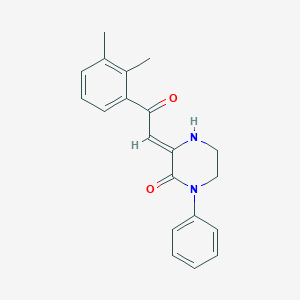
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




